5-(1,1,2,2,2-pentafluoroethyl)thiophene-2-carboxylic acid
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Overview
Description
The compound “5-(1,1,2,2,2-pentafluoroethyl)thiophene-2-carboxylic acid” is a fluorinated aromatic compound with a trifluoromethyl group attached to a thiophene ring. This compound is known for its unique chemical properties, including high thermal stability and resistance to oxidation. The presence of the trifluoromethyl group imparts significant electron-withdrawing characteristics, making it an important compound in various chemical applications.
Mechanism of Action
Target of Action
Similar compounds have been known to target gata family proteins, specifically inhibiting the dna-binding activity of gata3 and other members of the gata family .
Mode of Action
It can be inferred from related compounds that it may inhibit the interaction between gata3 and sox4, significantly suppressing th2 cell differentiation, without impairing th1 cell differentiation .
Biochemical Pathways
Based on the inhibition of gata3, it can be inferred that it may affect the th2 cell differentiation pathway .
Result of Action
Based on the inhibition of gata3, it can be inferred that it may result in the suppression of th2 cell differentiation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “5-(1,1,2,2,2-pentafluoroethyl)thiophene-2-carboxylic acid” typically involves the introduction of the trifluoromethyl group to the thiophene ring. One common method is the reaction of thiophene with trifluoromethyl iodide in the presence of a strong base such as potassium tert-butoxide. The reaction is carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete substitution.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts such as copper or palladium can enhance the efficiency of the reaction. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated aromatic compounds. Its electron-withdrawing properties make it valuable in the design of materials with specific electronic characteristics.
Biology and Medicine: In medicinal chemistry, the compound is explored for its potential as a pharmacophore in drug design. Its stability and resistance to metabolic degradation make it an attractive candidate for developing new therapeutic agents.
Industry: The compound finds applications in the production of specialty chemicals, agrochemicals, and advanced materials. Its thermal stability and resistance to harsh chemical environments make it suitable for use in high-performance coatings and polymers.
Comparison with Similar Compounds
Thiophene: A simpler analog without the trifluoromethyl group.
Trifluoromethylbenzene: A similar compound with the trifluoromethyl group attached to a benzene ring instead of a thiophene ring.
Fluorobenzene: A compound with a single fluorine atom attached to a benzene ring.
Uniqueness: The compound “5-(1,1,2,2,2-pentafluoroethyl)thiophene-2-carboxylic acid” is unique due to the combination of the trifluoromethyl group and the thiophene ring. This combination imparts distinct electronic properties, making it more reactive in certain chemical reactions compared to its analogs. The presence of the carbonyl group further enhances its versatility in synthetic applications.
Properties
IUPAC Name |
5-(1,1,2,2,2-pentafluoroethyl)thiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F5O2S/c8-6(9,7(10,11)12)4-2-1-3(15-4)5(13)14/h1-2H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFTRTEOJPCFXCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C(C(F)(F)F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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